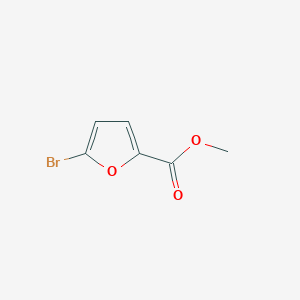

Methyl 5-bromofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPIDMAELBIRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344805 | |

| Record name | Methyl 5-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-99-3 | |

| Record name | Methyl 5-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromofuran-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its furan core, substituted with both a bromine atom and a methyl ester group, offers two distinct reaction sites. This dual functionality makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The electron-rich furan ring is a common motif in numerous biologically active natural products and synthetic compounds. The presence of the bromine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, for instance, through hydrolysis and amidation. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₃ | [1][2] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| CAS Number | 2527-99-3 | [2][3] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 63-68 °C | [1] |

| Boiling Point | 80 °C at 0.7 mmHg | [1] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethers, alcohols, and esters. | [1] |

| Density | 1.623 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 90.7 °C | [1] |

| Refractive Index | 1.513 | [1] |

| Maximum Wavelength (λmax) | 264 nm (in Ethanol) | [1] |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound, starting from either 5-bromo-2-furoic acid or methyl 2-furoate.

Method 1: Esterification of 5-bromo-2-furoic acid

This method involves the direct esterification of 5-bromo-2-furoic acid using methanol in the presence of a catalyst.

Caption: Synthesis of this compound via esterification.

Experimental Protocol:

-

Accurately weigh 950 mg (5.00 mmol) of 5-bromo-2-furoic acid and dissolve it in 10 mL of methanol in a suitable reaction flask.[4]

-

Slowly and dropwise, add 2 mL of thionyl chloride (SOCl₂) to the solution.[4]

-

Allow the reaction to proceed to completion, monitoring by a suitable method such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[4]

-

Remove the solvent by evaporation under reduced pressure.[4]

-

To ensure the complete removal of any residual acid, dissolve the residue in toluene and evaporate the solvent. Repeat this process three times to yield the final product.[4]

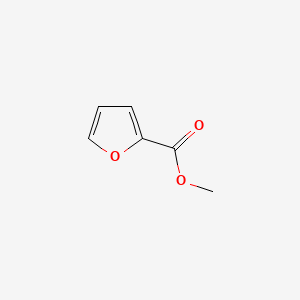

Method 2: Bromination of Methyl 2-furoate

This approach involves the direct bromination of methyl 2-furoate.

Caption: Synthesis of this compound via bromination.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3.2 g (0.025 mol) of methyl furoate in a suitable solvent.[4]

-

Stir the solution and heat to 50°C.[4]

-

Carefully add 6.07 g (0.038 mol) of bromine dropwise over a period of 15 minutes.[4]

-

Continue stirring the resulting dark orange/brownish solution for an additional 15 minutes at 50°C.[4]

-

Pour the reaction mixture into 10 mL of cold water and extract with ethyl acetate (2 x 50 mL).[4]

-

Combine the organic extracts and wash with water (1 x 10 mL) and brine (1 x 10 mL).[4]

-

Dry the organic layer with magnesium sulfate and concentrate under reduced pressure.[4]

-

Purify the final product by flash chromatography using a 10:1 mixture of hexanes and ethyl acetate to obtain the pure product (yield: 85%).[4]

Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate for creating diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

In a process vial, combine methyl 5-bromobenzofuran-2-carboxylate (255 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), a palladium(II) complex catalyst (0.1 mol%), and cesium carbonate (651 mg, 2 mmol) in toluene (3 mL).[5]

-

Cap the vial securely and heat the mixture under microwave irradiation at 150°C (200 Watt) for the appropriate time, monitoring the reaction progress by TLC.[5]

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).[5]

-

The structure of the coupled product can be confirmed by ¹H and ¹³C NMR, as well as mass spectrometry.[5]

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Caption: General workflow for the Sonogashira cross-coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Furan-containing scaffolds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of phenyl rings while possessing distinct electronic and pharmacokinetic properties. Derivatives of this compound have been investigated for a range of biological activities.

Anticancer Activity

While direct studies on this compound are limited, research on structurally similar benzofuran derivatives suggests potential anticancer applications. These compounds are hypothesized to exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[6]

Some benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process in cell division.[7][8] Furthermore, certain benzofuran-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR and HIF-1 signaling pathways, both of which are crucial for tumor growth and survival.[8][9][10]

Experimental Protocol for Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curves.[6]

Antimycobacterial Activity

5-Phenyl-furan-2-carboxylic acids, which can be synthesized from this compound, have emerged as a promising class of antimycobacterial agents.[11] These compounds have been shown to interfere with iron homeostasis in mycobacteria, a critical process for their survival and virulence.[11] Specifically, they have been identified as inhibitors of the salicylate synthase MbtI, an enzyme involved in the biosynthesis of siderophores which are essential for iron acquisition in Mycobacterium tuberculosis.[11]

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Appropriate safety precautions should be taken when handling this compound, including the use of protective gloves, eye protection, and working in a well-ventilated area.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its bromine and ester functionalities make it an important precursor for the development of novel compounds with potential applications in drug discovery and materials science. The ability to readily introduce a wide range of substituents via cross-coupling reactions opens up avenues for the creation of diverse molecular libraries for screening against various biological targets. Further research into the derivatives of this compound is warranted to fully explore their therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2527-99-3|this compound|BLD Pharm [bldpharm.com]

- 4. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

"synthesis of Methyl 5-bromofuran-2-carboxylate from 5-bromo-2-furoic acid"

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Methyl 5-bromofuran-2-carboxylate from 5-bromo-2-furoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols for two primary synthesis methods, presents quantitative data for comparison, and illustrates the reaction pathway.

Introduction

This compound is a valuable building block in organic synthesis. Its furan ring system and functional groups make it a versatile precursor for the construction of more complex molecular architectures. The synthesis from 5-bromo-2-furoic acid is a common and critical step in many synthetic routes. This guide details two effective methods for this conversion: the thionyl chloride method and the Fischer-Speier esterification.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and reagent availability. The following table summarizes the quantitative data associated with the described methods for the synthesis of this compound.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Thionyl Chloride Method | 5-bromo-2-furoic acid, Thionyl chloride (SOCl₂) | Methanol | Room Temp. | Not Specified | 100% |

| Fischer-Speier Esterification | 5-bromo-2-furoic acid, Sulfuric acid (H₂SO₄) | Methanol | Reflux | 2 hours | 95% |

Experimental Protocols

Method 1: Thionyl Chloride Method

This method proceeds through the formation of an acyl chloride intermediate, which readily reacts with methanol to form the corresponding ester. This procedure is notable for its high yield.

Materials:

-

5-bromo-2-furoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Accurately weigh 950 mg (5.00 mmol) of 5-bromo-2-furoic acid and dissolve it in 10 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Cool the solution in an ice bath.

-

Slowly add 2 mL of thionyl chloride dropwise to the stirred solution using a dropping funnel.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[2]

-

To ensure the complete removal of any remaining thionyl chloride, dissolve the residue in an appropriate amount of toluene and evaporate the solvent under reduced pressure. Repeat this dissolution and evaporation process three times.[2]

-

The resulting product is the intermediate this compound, obtained in quantitative yield.[2]

Method 2: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed esterification reaction.[3][4] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is an equilibrium process, and the use of excess alcohol as the solvent drives the reaction towards the product.[3][5]

Materials:

-

5-bromo-2-furoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated, brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 8.0 g (0.044 mol) of 5-bromo-2-furoic acid in 200 mL of anhydrous methanol in a round-bottom flask, add 3 mL of concentrated sulfuric acid.[6]

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 2 hours.[6]

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[6]

-

Add a mixture of 50 mL of water and 200 mL of ethyl acetate to the residue.[6]

-

Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ and a saturated solution of NaCl.[6]

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.[6]

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Reaction Workflow

The following diagram illustrates the general chemical transformation for the synthesis of this compound from 5-bromo-2-furoic acid.

Caption: Esterification of 5-bromo-2-furoic acid.

References

- 1. chembk.com [chembk.com]

- 2. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

A Technical Guide to Methyl 5-bromofuran-2-carboxylate (CAS: 2527-99-3): Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromofuran-2-carboxylate, a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis protocols, and its significant role in the development of novel therapeutic agents and materials.

Physicochemical Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Reference |

| CAS Number | 2527-99-3 | [1][2] |

| Molecular Formula | C₆H₅BrO₃ | [1][3] |

| Molecular Weight | 205.01 g/mol | [1] |

| Melting Point | 63-68 °C | [2][4] |

| Boiling Point | 226.3 °C at 760 mmHg; 80 °C at 0.7 mmHg | [2][4] |

| Appearance | White to very pale yellow crystal/powder | [5] |

| Solubility | Slightly soluble in water | [2] |

| Density | 1.623 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.513 | [2][6] |

| Storage | Store at 4°C or in a refrigerator, under nitrogen | [4][5] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: Bromination of Methyl 2-furoate

This method involves the direct bromination of methyl 2-furoate and is a common approach for introducing a bromine atom at the 5-position of the furan ring.[1]

Experimental Protocol:

-

A solution of methyl furoate (3.2 g, 0.025 mol) is prepared in a flame-dried round-bottom flask under an argon atmosphere.[1]

-

The solution is heated to 50°C with stirring.[1]

-

Bromine (6.07 g, 0.038 mol) is added dropwise over a period of 15 minutes.[1]

-

The resulting mixture is stirred for an additional 15 minutes at 50°C.[1]

-

After cooling, the reaction mixture is poured into cold water (10 mL) and extracted with ethyl acetate (2 x 50 mL).[1]

-

The combined organic extracts are washed with water (10 mL) and brine (10 mL), then dried over magnesium sulfate and concentrated under reduced pressure.[1]

-

The crude product is purified by flash chromatography (10:1 hexanes-ethyl acetate) to yield this compound.[1]

-

Yield: 85%[1]

Method 2: Esterification of 5-Bromo-2-furoic Acid

This alternative synthesis involves the esterification of 5-bromo-2-furoic acid using methanol, typically catalyzed by a strong acid or a chlorinating agent like thionyl chloride.[1]

Experimental Protocol:

-

5-bromo-2-furoic acid (950 mg, 5.00 mmol) is dissolved in methanol (10 mL).[1]

-

Thionyl chloride (SOCl₂) (2 mL) is added slowly in a dropwise manner.[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature.[1]

-

The solvent is removed by evaporation under reduced pressure.[1]

-

The residue is dissolved in toluene, and this dissolution and evaporation process is repeated three times to ensure the removal of any remaining volatile impurities, yielding the final product.[1]

-

Yield: ~100%[1]

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry and materials science.[7] Its furan scaffold is a common feature in many biologically active compounds. The C5-bromo position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the construction of more complex molecular architectures.[7]

Key application areas include:

-

Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of novel therapeutic agents. Furan-based compounds have shown a wide spectrum of pharmacological properties.[2][7]

-

Drug Discovery: It is a precursor for developing inhibitors of key enzymes, such as protein tyrosine kinases (PTKs) and phosphodiesterase 4 (PDE4).[7]

-

Organic Synthesis: It is widely used in the synthesis of various organic compounds, including pesticides and dyes.[2]

-

Materials Science: The electronic properties of the furan ring make it a valuable component in the design of functional materials.[7]

Biological Activity and Potential Therapeutic Relevance

While specific biological data for this compound itself is limited in the public domain, the furan and benzofuran scaffolds are present in numerous compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

Derivatives of this compound are investigated for their potential to modulate key signaling pathways implicated in cancer. For example, related benzofuran structures have been explored for their cytotoxic effects against various human cancer cell lines, such as HeLa (cervical cancer), K562 (leukemia), and HepG2 (liver cancer).[10][11]

Representative Biological Assay: MTT for Cytotoxicity

To evaluate the anticancer potential of derivatives synthesized from this compound, a common in vitro method is the MTT assay, which measures cell viability.[11]

Experimental Protocol (General):

-

Cell Seeding: Human cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[11]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (derivatives of this compound) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan product.[11]

-

Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[11]

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined from dose-response curves.[11]

The table below shows IC₅₀ values for structurally related benzofuran derivatives, illustrating the potential cytotoxic activity of this class of compounds.

| Compound ID | Derivative Structure | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | MOLT-4 IC₅₀ (µM) |

| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 |

| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 |

| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 |

| Data synthesized from a study on structurally similar benzofuran derivatives to demonstrate potential activity.[11] |

Potential Signaling Pathway Involvement

Derivatives of Phenyl 5-bromofuran-2-carboxylate are hypothesized to exert anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[11][12]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

For complete safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. PubChemLite - this compound (C6H5BrO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 2527-99-3 [sigmaaldrich.com]

- 5. This compound | 2527-99-3 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-bromofuran-2-carboxylate (CAS No: 2527-99-3). The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Molecular Structure

IUPAC Name: methyl 5-bromo-2-furoate Molecular Formula: C₆H₅BrO₃ Molecular Weight: 205.01 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the two distinct protons on the furan ring and the three protons of the methyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.15 | Doublet (d) | ~3.6 | 1H | H-3 (Furan) |

| ~6.40 | Doublet (d) | ~3.6 | 1H | H-4 (Furan) |

| ~3.90 | Singlet (s) | - | 3H | -OCH₃ (Ester) |

¹³C NMR Data

The ¹³C NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbonyl carbon, the four carbons of the furan ring, and the methyl carbon of the ester.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~158.0 | C=O (Ester Carbonyl) |

| ~145.0 | C-2 (Furan) |

| ~122.0 | C-5 (Furan) |

| ~120.0 | C-3 (Furan) |

| ~114.0 | C-4 (Furan) |

| ~52.0 | -OCH₃ (Ester) |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[1]

-

Data Acquisition for ¹H NMR:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum to singlets.[2]

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[3]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.[2]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bonds, the C=C bonds of the furan ring, and the C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 | Medium | C-H stretch | Aromatic C-H (Furan ring) |

| ~2960 | Medium | C-H stretch | Aliphatic C-H (-OCH₃) |

| ~1725 | Strong | C=O stretch | Ester carbonyl |

| ~1580, ~1470 | Medium-Strong | C=C stretch | Furan ring |

| ~1250, ~1100 | Strong | C-O stretch | Ester C-O |

| Below 1000 | Medium-Strong | C-H bend, C-Br stretch | Furan ring C-H out-of-plane bend, C-Br |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[4]

-

Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Mass Spectral Data

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 204/206 | High | [M]⁺˙ (Molecular ion) |

| 173/175 | Medium | [M - OCH₃]⁺ |

| 145/147 | Medium | [M - COOCH₃]⁺ |

| 125 | Low | [M - Br]⁺ |

Predicted data based on PubChem for various adducts includes [M+H]⁺ at m/z 204.94949 and [M+Na]⁺ at m/z 226.93143.[6]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Ionization:

-

Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This process typically leads to the formation of a molecular ion and extensive fragmentation.[2]

-

Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a capillary at a high voltage. This "soft" ionization technique typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

-

-

Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chembk.com [chembk.com]

- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 6. PubChemLite - this compound (C6H5BrO3) [pubchemlite.lcsb.uni.lu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of Methyl 5-bromofuran-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is an organic compound frequently utilized in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. This guide offers a framework for researchers to systematically determine and evaluate the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₃ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1][2] |

| Melting Point | 63-68 °C | [1] |

| Boiling Point | 226.3 °C at 760 mmHg | [1] |

| Water Solubility | Slightly soluble | [1] |

| Qualitative Organic Solvent Solubility | Soluble in common organic solvents such as ethers, alcohols, and esters. |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. To facilitate research and development, the following table is provided as a template for presenting experimentally determined solubility data. It is recommended to measure solubility at different temperatures to understand its thermodynamic behavior.

Table 1: Hypothetical Solubility Data of this compound in Selected Organic Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Diethyl Ether | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value | |

| Toluene | 25 | Experimental Value | Calculated Value |

| 40 | Experimental Value | Calculated Value |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at controlled temperatures.

Materials:

-

This compound (crystalline, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene) of analytical grade

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can be calculated based on the mass of the residue and the volume of the aliquot taken.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration. Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance. The concentration can then be determined from the calibration curve.

-

Chromatographic Method (HPLC): Develop an HPLC method with a suitable stationary and mobile phase to achieve good separation and peak shape for this compound. Prepare a calibration curve of peak area versus concentration. Inject a known volume of the diluted, filtered saturated solution and determine its concentration from the calibration curve.

-

Visual Workflow of the Shake-Flask Method

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling

This compound is an irritant and requires careful handling.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use safety glasses with side-shields or goggles.

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Wear a lab coat.

-

-

Storage:

Logical Relationship for Solubility Experiment Design

The following diagram illustrates the logical steps and considerations for designing a solubility study for this compound.

Caption: Logical workflow for designing and executing a solubility study.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility determination of this compound in organic solvents. By following the detailed experimental protocols and safety guidelines outlined, reliable and reproducible solubility data can be generated. This information is invaluable for optimizing synthetic procedures, developing robust purification methods, and enabling effective formulation strategies. The provided templates for data presentation and logical workflow diagrams serve as practical tools to ensure a systematic and thorough investigation of this compound's solubility profile.

References

Methyl 5-bromofuran-2-carboxylate: A Technical Guide to its Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. A thorough understanding of its physical and chemical properties, as well as its stability, is crucial for its effective and safe handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics and stability considerations for this compound.

Physical and Chemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to a pale yellow crystalline powder.[1][2] It is slightly soluble in water but exhibits solubility in common organic solvents.[1][2]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound:

| Property | Value | References |

| Molecular Formula | C₆H₅BrO₃ | [1][2][3] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | [1][2] |

| Melting Point | 62-68 °C | [1][2][3][4] |

| Boiling Point | 226.3 °C at 760 mmHg; 80 °C at 0.7 mmHg | [1][2][3] |

| Flash Point | 90.7 °C | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.513 - 1.514 | [1][3] |

| Water Solubility | Slightly soluble | [1][2] |

| Vapor Pressure | 0.0824 mmHg at 25 °C | [1][2] |

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of this compound. The compound is generally stable under normal conditions.[5] However, to ensure its long-term stability, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Several sources suggest storage at refrigerator temperatures (around 4°C) and under an inert atmosphere, such as nitrogen, to prevent potential degradation.[4] It should be kept in a dark place to avoid light-induced decomposition.[2]

Logical Flow for Ensuring Compound Stability

References

Potential Biological Activities of Brominated Furans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of brominated furans, a class of halogenated organic compounds found in various natural sources, particularly marine organisms. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes complex biological pathways and workflows to facilitate understanding and further research in the fields of drug discovery and development.

Antifungal Activity

Brominated furanones have demonstrated notable antifungal properties, particularly against opportunistic human pathogens like Candida albicans. Research suggests that their mechanism of action may differ from existing antifungal drugs, presenting an opportunity for the development of novel therapeutics to combat resistant strains.[1]

Quantitative Antifungal Data

| Compound | Target Organism | Activity | Concentration | Reference |

| 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one (BF1) | Candida albicans | Upregulation of 32 genes (stress response, NADPH dehydrogenation, small-molecule transport), Repression of 21 genes (cell-wall maintenance) | 3 µg/mL | [1] |

Experimental Protocol: Candida albicans Growth Inhibition Assay

This protocol is based on established methods for assessing the antifungal activity of compounds against C. albicans.[2][3]

Objective: To determine the minimum inhibitory concentration (MIC) and the concentration for 50% of maximal effect (EC50) of brominated furans against Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Sabouraud Dextrose Agar (SDA)

-

RPMI 1640 medium, buffered with MOPS

-

Brominated furan compounds

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator (35°C)

-

Amphotericin B (positive control)

Procedure:

-

Inoculum Preparation: Culture C. albicans on SDA plates at 35°C. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

Compound Preparation: Dissolve the brominated furan compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.

-

Incubation: Add the prepared C. albicans inoculum to each well containing the diluted compounds. Include a positive control (Amphotericin B), a negative control (medium with DMSO), and a growth control (medium with inoculum only). Incubate the plates at 35°C for 24-48 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth. For quantitative analysis, measure the optical density (OD) at 405 nm using a microplate reader. The percentage of growth inhibition is calculated using the formula: % Inhibition = 100 - [(OD_test - OD_blank) / (OD_growth_control - OD_blank)] * 100. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Proposed Antifungal Mechanism

The distinct gene expression changes induced by 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one (BF1) in C. albicans suggest a unique mechanism of action that diverges from conventional antifungal agents.[1]

Antibacterial and Anti-biofilm Activity

Brominated furanones have emerged as potent inhibitors of bacterial biofilm formation, a key virulence factor in many pathogenic bacteria. These compounds often act at sub-lethal concentrations, suggesting a mechanism that interferes with bacterial signaling rather than causing direct cell death.[4]

Quantitative Anti-biofilm Data

| Compound Class | Target Organism | Activity | IC50 / % Inhibition | Reference |

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Salmonella enterica serovar Typhimurium | Biofilm Inhibition | Not specified, but effective at non-growth-inhibiting concentrations | [4] |

| Bicyclic brominated furanone (6-BBF) | Pseudomonas aeruginosa | Biofilm Inhibition | 71% inhibition | [5] |

| Bicyclic brominated furanone (5-BBF) | Pseudomonas aeruginosa | Biofilm Inhibition | 53% inhibition | [5] |

| Bicyclic brominated furanone (7-BBF) | Pseudomonas aeruginosa | Biofilm Inhibition | 50% inhibition | [5] |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa | Biofilm Inhibition | ~90% inhibition at 50 µM | [6] |

| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa | Biofilm Inhibition | ~90% inhibition at 50 µM | [6] |

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and its inhibition.[7][8][9][10]

Objective: To determine the inhibitory effect of brominated furans on bacterial biofilm formation.

Materials:

-

Bacterial strains (e.g., Salmonella enterica, Pseudomonas aeruginosa)

-

Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

-

Brominated furan compounds

-

96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% (v/v) Ethanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized OD600 (e.g., 0.05-0.1).

-

Incubation with Compounds: Add the diluted bacterial suspension to the wells of a 96-well plate. Add different concentrations of the brominated furan compounds to the wells. Include a vehicle control (DMSO) and a growth control (no compound). Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 30°C or 37°C).

-

Washing: Carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570-600 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the control.

Signaling Pathway: Quorum Sensing Inhibition

Neurotoxicity

Certain brominated furans, particularly those found in commercial brominated flame retardant mixtures like polybrominated diphenyl ethers (PBDEs), have been associated with neurotoxic effects. These compounds can induce oxidative stress and apoptosis in neuronal cells, raising concerns about their impact on neurodevelopment.[14][15]

Quantitative Neurotoxicity Data

| Compound/Mixture | Cell Type | Effect | IC50 / Concentration | Reference |

| DE-71 (penta-BDE mixture) | Mouse hippocampal neurons | Apoptosis | More susceptible than cortical neurons | [15] |

| DE-71 (penta-BDE mixture) | Rat cerebellar granule cells | Apoptotic cell death | Not specified | [15] |

| BDE-47 | Human neuroblastoma cells | Apoptotic cell death | Not specified | [15] |

Experimental Protocol: In Vitro Neurotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18][19][20]

Objective: To evaluate the cytotoxic effects of brominated furans on neuronal cell lines.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

Cell culture medium and supplements

-

Brominated furan compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated furan compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 620-690 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be calculated from the dose-response curve.

Signaling Pathway: Oxidative Stress-Induced Apoptosis

The neurotoxicity of some brominated furans is linked to the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic cell death.[14][15][21]

Insecticidal Activity

Derivatives of naturally occurring furan-containing compounds, such as fraxinellone, have been synthesized and evaluated for their insecticidal properties. Bromination of the furan ring has been shown to be a viable strategy for enhancing this activity.[22][23]

Quantitative Insecticidal Data

| Compound | Target Organism | Activity | Mortality Rate (%) | Reference |

| Reduced fraxinellone (2) | Mythimna separata (pre-third-instar larvae) | Insecticidal | Higher than fraxinellone (1) | [22] |

| Brominated fraxinellone derivative (3b) | Mythimna separata | Insecticidal | Potent activity | [22] |

| Brominated fraxinellone derivative (3g) | Mythimna separata | Insecticidal | Potent activity | [22] |

| Brominated fraxinellone derivative (5a) | Mythimna separata | Insecticidal | Potent activity | [22] |

| Brominated fraxinellone derivative (5d) | Mythimna separata | Insecticidal | Potent activity | [22] |

| Brominated fraxinellone derivative (5h) | Mythimna separata | Insecticidal | Potent activity | [22] |

| Chlorinated fraxinellone derivative (2a) | Mythimna separata | Insecticidal | 50.9% (final) | [24] |

| Chlorinated fraxinellone derivative (2a') | Mythimna separata | Insecticidal | 51.9% (final) | [24] |

| Chlorinated fraxinellone derivative (3a) | Mythimna separata | Insecticidal | 57.1% (final) | [24] |

| Chlorinated fraxinellone derivative (3c) | Mythimna separata | Insecticidal | 53.6% (final) | [24] |

| Toosendanin (positive control) | Mythimna separata | Insecticidal | 46.4% (final) | [24] |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This method is commonly used to evaluate the insecticidal activity of compounds against leaf-eating insects.[22]

Objective: To assess the insecticidal efficacy of brominated furan derivatives against Mythimna separata larvae.

Materials:

-

Mythimna separata larvae (pre-third-instar)

-

Fresh host plant leaves (e.g., corn)

-

Brominated furan compounds

-

Acetone (solvent)

-

Toosendanin (positive control)

-

Petri dishes

-

Filter paper

Procedure:

-

Compound Preparation: Dissolve the test compounds in acetone to the desired concentration (e.g., 1 mg/mL).

-

Leaf Treatment: Dip fresh host plant leaves into the compound solutions for a few seconds and then air-dry them. A blank control group should be treated with acetone alone.

-

Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a set number of Mythimna separata larvae into each Petri dish.

-

Incubation: Maintain the Petri dishes at a controlled temperature and humidity.

-

Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., every 24 hours) for a specified period. The corrected mortality rate can be calculated using Abbott's formula if mortality is observed in the control group.

Experimental Workflow: Insecticidal Agent Development

The development of new insecticidal agents from natural products like fraxinellone involves a systematic process of modification, screening, and structure-activity relationship (SAR) analysis.

Conclusion

Brominated furans represent a versatile class of bioactive molecules with significant potential in various therapeutic and agricultural applications. Their demonstrated activities against fungal and bacterial pathogens, particularly their ability to inhibit biofilm formation through quorum sensing modulation, make them promising candidates for the development of new anti-infective agents. Furthermore, the insecticidal properties of certain brominated furan derivatives highlight their potential as novel crop protection agents. While the neurotoxicity of some brominated furans warrants careful consideration and further investigation, the diverse biological activities of this compound class underscore the importance of continued research into their mechanisms of action and structure-activity relationships. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of brominated furans.

References

- 1. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid Candida albicans hyphal-form growth inhibition assay: determination of myelomonocytic-mediated antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. static.igem.org [static.igem.org]

- 8. mdpi.com [mdpi.com]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A naturally occurring brominated furanone covalently modifies and inactivates LuxS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. merckmillipore.com [merckmillipore.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New Insecticidal Agents from Halogenation/Acylation of the Furyl-Ring of Fraxinellone - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-bromofuran-2-carboxylate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged five-membered aromatic heterocycle integral to medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in the design of novel therapeutic agents with enhanced metabolic stability and bioavailability.[1] Among the various functionalized furans, methyl 5-bromofuran-2-carboxylate has emerged as a key building block due to its versatile reactivity. The presence of a bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C2 position can be readily modified, for instance, through amidation.[2] This guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this compound, serving as a technical resource for its utilization in the development of novel compounds.

Physicochemical and Spectroscopic Data

While a definitive, publicly available NMR spectrum for this compound is not readily accessible, data from closely related structures, such as N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, provides insight into the expected spectral characteristics.[3] The furan protons typically appear as doublets in the aromatic region of the ¹H NMR spectrum, and the carbon signals can be assigned based on their electronic environment in the ¹³C NMR spectrum.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₃ | [4] |

| Molecular Weight | 205.01 g/mol | [4] |

| Appearance | White to slightly yellow crystalline powder | [4] |

| Boiling Point | 80°C / 0.7 mmHg | [5] |

| Maximum Wavelength (λmax) | 264 nm (in EtOH) | [5] |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [5] |

Synthesis of this compound

There are two primary and efficient methods for the synthesis of this compound.

Method 1: Esterification of 5-bromo-2-furoic acid

This method involves the direct esterification of commercially available 5-bromo-2-furoic acid with methanol, typically in the presence of a catalyst such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

Accurately weigh 5-bromo-2-furoic acid (e.g., 950 mg, 5.00 mmol) and dissolve it in methanol (10 mL).[6]

-

Slowly add thionyl chloride (2 mL) dropwise to the solution.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Remove the solvent by evaporation under reduced pressure.[6]

-

Dissolve the residue in toluene and evaporate the solvent. Repeat this process three times to afford this compound in quantitative yield.[6]

Method 2: Bromination of Methyl 2-furoate

This approach involves the electrophilic bromination of methyl 2-furoate.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-furoate (e.g., 3.2 g, 0.025 mol) and stir at 50°C.[6]

-

Carefully add bromine (6.07 g, 0.038 mol) dropwise over 15 minutes.[6]

-

Continue stirring the resulting dark orange/brown solution for an additional 15 minutes at 50°C.[6]

-

Pour the reaction mixture into cold water (10 mL) and extract with ethyl acetate (2 x 50 mL).[6]

-

Wash the combined organic extracts with water (1 x 10 mL) and brine (1 x 10 mL).[6]

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the product by flash chromatography (e.g., 10:1 hexanes-ethyl acetate) to yield this compound (e.g., 4.5 g, 85% yield).[6]

Key Synthetic Transformations

The synthetic utility of this compound lies in its susceptibility to a variety of chemical transformations, enabling the creation of a diverse library of novel compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction couples the furan core with aryl or vinyl boronic acids or esters.

Experimental Protocol:

-

In a process vial, combine methyl 5-bromobenzofuran-2-carboxylate (1 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (2 mmol, 651 mg), and a palladium catalyst (e.g., 0.1 mol% of a suitable Pd(II)-complex) in toluene (3 mL).[7]

-

Cap the vial and heat the mixture under microwave irradiation (200 W) at 150°C for the appropriate time (typically monitored by TLC).[7]

-

After completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).[7]

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.[7]

-

Purify the product by flash column chromatography.[7]

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Furan/Benzofuran Precursors

| Arylboronic Acid | Product | Yield (%) | Reference |

| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 | [7] |

| Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | High | [8] |

This reaction introduces alkyne moieties onto the furan ring.

Experimental Protocol:

-

In a degassed, sealed vial, combine the bromo-tetrazine precursor (0.057 mmol), a palladium catalyst (e.g., 5 mol% PdCl₂(PPh₃)₂), the terminal alkyne (2 eq.), and a suitable solvent.[5]

-

The reaction is typically performed under mild conditions and can be monitored by TLC.[5]

-

Upon completion, the product is purified by chromatography.[5]

Note: While the provided protocol is for a tetrazine derivative, the general conditions are applicable to this compound with appropriate optimization.

The Heck reaction facilitates the coupling of the furan with alkenes. It is a powerful tool for forming substituted alkenes.[9]

General Workflow for Heck Reaction:

References

- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. chembk.com [chembk.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of the Carbon-Bromine Bond in Furan Rings: A Technical Guide for Drug Development

An in-depth exploration of the synthetic versatility of brominated furans, offering researchers and drug development professionals a guide to leveraging their reactivity in the synthesis of novel chemical entities.

The furan scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The ability to functionalize this heterocyclic core with precision is paramount in drug discovery programs. Bromofurans, in particular, serve as versatile synthetic intermediates, with the carbon-bromine (C-Br) bond acting as a linchpin for a wide array of chemical transformations. This technical guide delves into the reactivity of the C-Br bond in furan rings, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to inform synthetic strategies in drug development.

Factors Influencing C-Br Bond Reactivity

The reactivity of the C-Br bond in a furan ring is not uniform and is significantly influenced by the position of the bromine atom. The α-positions (2 and 5) of the furan ring are generally more susceptible to electrophilic attack and oxidative addition to palladium(0) catalysts compared to the β-positions (3 and 4).[4] This inherent difference in reactivity is a critical factor in achieving regioselective functionalization of poly-brominated furans. For instance, in 2,4-dibromofuran, the bromine atom at the 2-position is more reactive and will preferentially undergo coupling reactions.[4] This allows for a stepwise approach to the synthesis of polysubstituted furans. Similarly, the carbon-iodine (C-I) bond is weaker and more reactive than the C-Br bond, enabling selective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations in molecules like 3-bromo-2-iodofuran.[5]

Key Transformations of the C-Br Bond

The C-Br bond in furan rings can be readily transformed through a variety of powerful synthetic methods, including palladium-catalyzed cross-coupling reactions, lithiation, and nucleophilic aromatic substitution. These reactions provide access to a diverse range of furan derivatives with applications in medicinal chemistry and materials science.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[6][8][9] These reactions offer a robust methodology for synthesizing complex molecules from readily available bromofuran precursors.[6]

A general workflow for these reactions involves careful preparation of reagents and setup under an inert atmosphere, followed by the reaction, workup, and purification of the product.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between bromofurans and various aryl or vinyl boronic acids or esters.[6] It is favored in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[6][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid [11]

-

Materials: 2-Bromofuran, Phenylboronic acid, Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2], Potassium carbonate (K2CO3), Dimethylformamide (DMF), Water.

-

Procedure:

-

To a reaction vessel, add 2-bromofuran (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Add the PdCl2(PPh3)2 catalyst (2 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of DMF/H2O (3:1).

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

| Bromofuran Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromofuran | Phenylboronic acid | PdCl2(PPh3)2 | K2CO3 | DMF/H2O | 100 | 12 | 75 | [11] |

| 3-Bromofuran | Tetrahydropyridine-2-boronic acid pinacol ester | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 80 | 18 | 65 | [12] |

| 4-Bromofuran-2-carbonyl chloride | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 | 16 | 80-95 | [6] |

| 2-Bromobenzo[b]furan | Alkenylaluminum | PdCl2/XantPhos | - | DCE | 80 | 4 | 33-97 | [13] |

Table 1: Summary of Suzuki-Miyaura Coupling Reactions of Bromofurans.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between a bromofuran and a terminal alkyne, providing access to alkynylfuran derivatives.[4][14][15] This reaction is a cornerstone in synthetic organic chemistry for creating diverse furan-containing compounds.[4]

Experimental Protocol: Sonogashira Coupling of 2,4-Dibromofuran [4]

-

Materials: 2,4-Dibromofuran, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) iodide (CuI), Base (e.g., triethylamine or diisopropylamine), Anhydrous solvent (e.g., THF or toluene).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

-

Add 2,4-dibromofuran (1.0 eq) and the anhydrous solvent.

-

Add the base (2-3 eq) and the terminal alkyne (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

-

| Bromofuran Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dibromofuran (mono-alkynylation) | Terminal Alkyne | Pd(PPh3)4/CuI | Et3N | THF | RT | 4-8 | 70-90 | [4] |

| 2,4-Dibromofuran (di-alkynylation) | Terminal Alkyne | Pd(PPh3)4/CuI | Et3N | THF | 60 | 12-24 | 60-85 | [4] |

| 4-Bromofuran-2-carbonyl chloride | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N | THF | 50 | 6 | 75-90 | [6] |

Table 2: Summary of Sonogashira Coupling Reactions of Bromofurans.

Caption: The catalytic cycle of the Sonogashira coupling reaction.[4]

The Heck reaction involves the coupling of a bromofuran with an alkene to form a substituted furan.[16][17][18] This reaction is a valuable method for the vinylation of furan rings.

Experimental Protocol: Heck Reaction of 4-Bromofuran-2-carbonyl chloride with Styrene [6]

-

Materials: 4-Bromofuran-2-carbonyl chloride, Styrene, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(o-tolyl)3), Base (e.g., Et3N), Anhydrous solvent (e.g., DMF).

-

Procedure:

-

In a reaction vessel, combine 4-bromofuran-2-carbonyl chloride (1.0 equiv), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent, styrene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

-